2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is a heterocyclic compound characterized by the molecular formula . This compound features a furo[2,3-d]pyrimidine core, with chlorine substituents at the 2 and 4 positions and a methyl group at the 5 position. Its unique structure imparts specific chemical and biological properties that are of interest in various scientific fields, particularly medicinal chemistry and materials science .
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is also categorized as a pyrimidine derivative, which is significant in pharmaceutical applications. The synthesis of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine can involve various chemical precursors and methods, reflecting its versatility in organic synthesis .
The synthesis of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine typically involves cyclization reactions. A common method includes the reaction of 2,4-dichloro-5-methylpyrimidine with suitable reagents to form the furo[2,3-d]pyrimidine structure. The process may require specific catalysts and solvents to optimize yield and purity.
Key Steps in Synthesis:
The molecular structure of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine can be represented as follows:
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine participates in several types of chemical reactions:
The products formed from these reactions vary based on the specific conditions and reagents employed.
The mechanism of action for 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with biological targets such as enzymes and receptors. This compound may act as an inhibitor or activator within specific biochemical pathways. Its ability to modulate these pathways makes it valuable in medicinal chemistry for developing therapeutic agents.
Relevant data from studies indicate that the compound's physical properties may vary based on purity and environmental conditions during synthesis .
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine has several notable applications:
Nitrogen-containing heterocycles constitute >60% of FDA-approved small-molecule drugs, with pyrimidine derivatives representing a privileged scaffold in oncology. Bicyclic pyrimidine analogs like pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines exhibit enhanced target affinity and pharmacokinetic properties compared to monocyclic systems due to their:
Clinically successful pyrimidine-based kinase inhibitors (e.g., gefitinib, erlotinib) established the therapeutic value of fused pyrimidine cores. Furo[2,3-d]pyrimidine derivatives demonstrate superior metabolic stability over thieno analogs while maintaining potent enzymatic inhibition, as evidenced by nanomolar IC50 values against VEGFR-2, EGFR, and HER2 [1] [4].
Table 1: Comparative Analysis of Anticancer Heterocyclic Scaffolds
Scaffold | Representative Targets | Advantages | Limitations |
---|---|---|---|
Quinazoline | EGFR, HER2 | Established clinical validation (gefitinib) | Metabolic instability issues |
Pyrido[2,3-d]pyrimidine | PI3K, mTOR, BCR-ABL | Broad-spectrum inhibition | Synthetic complexity |
Furo[2,3-d]pyrimidine | EGFR, HER2, PI3K, AKT | Enhanced solubility, tunable C-5 substitution | Limited in vivo characterization |
Thieno[3,2-d]pyrimidine | FAK, VEGFR-2 | High potency | Potential oxidation liabilities |
The 2,4-dichloro-5-methylfuro[2,3-d]pyrimidine scaffold (CAS# 1160994-79-5) possesses strategic positions for chemical modification that dictate pharmacological properties:
C-2/C-4 Chlorines: Serve as excellent leaving groups for nucleophilic displacement, enabling rapid derivatization with amines, alcohols, and thiols. The electron-withdrawing effect enhances electrophilicity at C-6 but reduces reactivity at C-5 [2] [10].
C-5 Methyl Group: The methyl substituent significantly influences:
Table 2: Synthetic Strategies for 5-Methylfuro[2,3-d]pyrimidine Derivatives
Synthetic Route | Key Intermediates | Reaction Conditions | Yield Range | Application |
---|---|---|---|---|
Williamson ether synthesis | p-Nitrophenol derivatives | K2CO3, DMF, 80°C | 65-82% | Preparation of 4-(benzyloxy)aniline precursors [1] |
Thorpe-Ziegler cyclization | α-Cyanocarbonyl compounds | Piperidine/AcOH, reflux | 45-75% | Core ring formation [7] |
Nucleophilic displacement | Amines/thiols at C-4 position | EtOH, reflux, 4-12h | 70-95% | Anilino derivatives for kinase inhibition [1] [3] |
Ester hydrolysis | Ethyl ester derivatives | NaOH/EtOH, room temperature | >90% | Acid bioisosteres with enhanced activity [1] |
The 5-methyl modification demonstrates distinct SAR advantages: Methyl-substituted analogs exhibit 3–5-fold greater EGFR/HER2 inhibition compared to unsubstituted derivatives, attributed to optimized hydrophobic pocket interactions in the kinase domain [1]. This methyl group occupies a sterically constrained subpocket in PI3Kγ (PDB: 7JJO), forming van der Waals contacts with Val882 that enhance binding by 1.8 kcal/mol [4].
Table 3: Impact of C-5 Substitution on Anticancer Activity
C-5 Substituent | EGFR Inhibition (%) at 10μM | HER2 Inhibition (%) at 10μM | Cytotoxicity (GI50, μM) MCF-7 | Key Interactions |
---|---|---|---|---|
H | 38% | 15% | 12.4 ± 1.8 | Base-stacking only |
CH3 | 86% | 74% | 3.2 ± 0.5 | Hydrophobic pocket occupancy |
CF3 | 42% | 29% | 8.7 ± 1.2 | Steric clash |
COOEt | 52% | 20% | >50 | Suboptimal orientation |
COOH | 91% | 88% | 1.8 ± 0.3 | H-bonding + hydrophobic |
The pharmacological exploration of this scaffold evolved through three distinct phases:
Discovery of moderate VEGFR-2 inhibition (IC50 ~250nM) in 5-ethyl analogs [1]
Kinase Inhibitor Optimization (2010-2020): Evidence of EGFR/HER2 dual inhibition prompted focused SAR studies:
Hybrid derivatives incorporating 1,3,4-thiadiazole at C-4 showed nanomolar PI3Kα inhibition (IC50 = 0.175 ± 0.007 μM) and potent antiproliferative activity (mean GI50 = 1.51 μM against HS 578T) [4]
Contemporary Developments (2020-Present): Recent innovations leverage structural biology insights:
Table 4: Key Milestones in Pharmacological Development
Year | Development | Significance | Reference |
---|---|---|---|
2016 | First report of EGFR inhibition by 6-aryl-furo[2,3-d]pyrimidin-4-amines | Validated scaffold for kinase targeting | [1] |
2019 | Hybrid 1,3,4-thiadiazole-furopyrimidines as dual PI3K/AKT inhibitors | Demonstrated multi-target efficacy in breast cancer models | [4] |
2020 | Scaffold-hopping to CNS-penetrant furano[2,3-d]pyrimidine amides | Expanded applications to neurodegenerative research | [9] |
2023 | Pyrido[2,3-d]pyrimidine review highlighting furo analogs | Established structural superiority for solubility | [6] |
2025 | Thieno/furo[2,3-b]pyridines as FAK inhibitors | Nanomolar activity with selectivity indices >2 | [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1